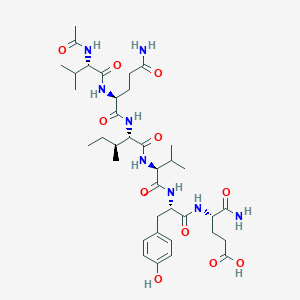

Acetyl-PHF6KE amide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mecanismo De Acción

Target of Action

Acetyl-PHF6KE amide is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay Peptide screening can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .

Mode of Action

It’s known that amides can be activated for chemoselective synthesis . This activation can lead to powerful transformations under mild conditions . The process involves the generation of a carboxylic acid anhydride intermediate with subsequent intramolecular formation of the amide bond .

Biochemical Pathways

It’s known that acetyl-coa, a related compound, plays a central role in metabolism, maintaining equilibrium between anabolic and catabolic pathways in the brain

Pharmacokinetics

It’s known that many drug development projects fail during clinical trials due to poor adme properties . Therefore, it’s crucial to introduce ADME tests at the early stage of drug discovery .

Result of Action

It’s known that lysine acetylation regulates the function of soluble proteins in vivo, affecting brain cell viability

Action Environment

It’s known that amides fitted with sterically demanding and electron-withdrawing groups display an enhanced tendency towards c–n bond cleavage . This suggests that the environment, particularly the pH, could influence the action of this compound.

Análisis Bioquímico

Biochemical Properties

Acetyl-PHF6KE amide, like other acetylated compounds, can be involved in various biochemical reactions . Deacetylases, a class of enzymes that can catalyze the hydrolysis of acetylated substrates to remove the acetyl group, are one of the most influential industrial enzymes . These enzymes are highly specific, non-toxic, sustainable, and eco-friendly biocatalysts .

Cellular Effects

For instance, acetylated amino acids can affect various cellular processes such as nucleosome assembly, chromatin folding, DNA damage repair, and proper transcription .

Molecular Mechanism

For instance, a mechanism enabling selective peptide elongation by coupling α-amino acids under acidic aqueous condition has been suggested . It proceeds via the generation of a carboxylic acid anhydride intermediate with subsequent intramolecular formation of the amide bond .

Temporal Effects in Laboratory Settings

For instance, a mechanism enabling selective peptide elongation by coupling α-amino acids under acidic aqueous condition has been suggested . It proceeds via the generation of a carboxylic acid anhydride intermediate with subsequent intramolecular formation of the amide bond .

Metabolic Pathways

This compound, like other acetylated compounds, can be involved in various metabolic pathways . For instance, the fatty acid amides are a family of lipids composed of two chemical moieties, a fatty acid and a biogenic amine linked together in an amide bond .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl-PHF6KE amide involves the coupling of amino acids in a specific sequence. Traditional methods for amide bond formation include the use of alkyl or aryl acid chlorides or mixed anhydrides that react with amines . Another strategy involves the use of activated carbodiimides, and recently, reagents with activated benzotriazole structures have been developed .

Industrial Production Methods

Industrial production of amides often employs electrosynthesis, which is a greener and more sustainable method . This method involves the electro-generation of N-heterocyclic carbenes and the anion pool method, followed by examples of how Shono-type oxidation is utilized .

Análisis De Reacciones Químicas

Types of Reactions

Acetyl-PHF6KE amide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Hydrolysis: Requires aqueous acid or base and heat.

Reduction: Utilizes lithium aluminium hydride (LiAlH₄) as a reducing agent.

Major Products

Hydrolysis: Produces carboxylic acids and ammonia or an amine.

Reduction: Produces amines.

Aplicaciones Científicas De Investigación

Acetyl-PHF6KE amide is used in various scientific research applications, including:

Peptide Screening: Used for protein interaction, functional analysis, and epitope screening.

Biological Research: Plays a role in studying protein interactions and functions.

Pharmaceutical Research: Utilized in the development of new therapeutic agents.

Comparación Con Compuestos Similares

Similar Compounds

N-Acetyl cysteine amide: Another amide compound with similar properties.

Lithium di-isopropyl amide: A conjugate base of amines, used in various chemical reactions.

Uniqueness

Acetyl-PHF6KE amide is unique due to its specific sequence of amino acids and its application in peptide screening . Its stability and ability to form strong amide bonds make it a valuable tool in scientific research .

Propiedades

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-amino-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H58N8O11/c1-8-20(6)31(45-33(52)25(13-15-27(38)48)42-35(54)29(18(2)3)40-21(7)46)37(56)44-30(19(4)5)36(55)43-26(17-22-9-11-23(47)12-10-22)34(53)41-24(32(39)51)14-16-28(49)50/h9-12,18-20,24-26,29-31,47H,8,13-17H2,1-7H3,(H2,38,48)(H2,39,51)(H,40,46)(H,41,53)(H,42,54)(H,43,55)(H,44,56)(H,45,52)(H,49,50)/t20-,24-,25-,26-,29-,30-,31-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZATZXBMMYQRK-RHJGEDKZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H58N8O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

790.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

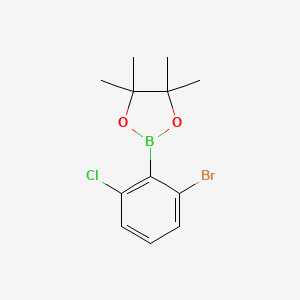

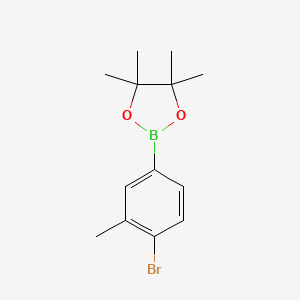

![5-Bromobenzo[1,3]dioxole-4-boronic acid pinacol ester](/img/structure/B6304649.png)